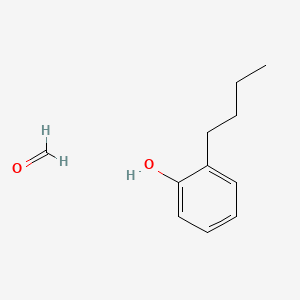
Einecs 294-145-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of formaldehyde, reaction products with butylphenol, involves the reaction of formaldehyde with butylphenol under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is formed. Industrial production methods often involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed to maintain efficiency and yield .
Analyse Chemischer Reaktionen
Formaldehyde, reaction products with butylphenol, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are prevalent, where one or more hydrogen atoms in the compound are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Formaldehyde, reaction products with butylphenol, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is used in biological research for its preservative properties.
Medicine: It has applications in the development of certain pharmaceuticals.
Industry: The compound is used in the production of resins, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of formaldehyde, reaction products with butylphenol, involves its interaction with various molecular targets. The compound can form cross-links with proteins and nucleic acids, which can affect cellular processes. These interactions are crucial in its preservative and antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Formaldehyde, reaction products with butylphenol, can be compared with other similar compounds such as:
Phenol-formaldehyde resins: These are also used in industrial applications but have different properties and uses.
Urea-formaldehyde resins: These compounds are used in adhesives and coatings.
Melamine-formaldehyde resins: These are used in laminates and surface coatings. The uniqueness of formaldehyde, reaction products with butylphenol, lies in its specific reactivity and the properties it imparts to the materials it is used in.
Eigenschaften
CAS-Nummer |
91673-30-2 |
|---|---|
Molekularformel |
C10H14O.CH2O C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-butylphenol;formaldehyde |
InChI |
InChI=1S/C10H14O.CH2O/c1-2-3-6-9-7-4-5-8-10(9)11;1-2/h4-5,7-8,11H,2-3,6H2,1H3;1H2 |
InChI-Schlüssel |
HLMLWEGDMMDCDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=CC=C1O.C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















